molecular formula C12H2Br4O3 B14673340 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione CAS No. 42715-48-0

4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione

Cat. No.: B14673340
CAS No.: 42715-48-0
M. Wt: 513.76 g/mol
InChI Key: PLRDNMNVEPMOGB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione is a brominated derivative of naphthofuran, characterized by the presence of four bromine atoms at positions 4, 5, 6, and 7 on the naphtho[2,3-c]furan-1,3-dione structure. This compound is known for its high molecular weight and significant bromine content, making it a valuable compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced bromination techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various brominated or oxidized products .

Scientific Research Applications

4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content and specific reactivity make it valuable in applications where other similar compounds may not be as effective .

Properties

CAS No.

42715-48-0

Molecular Formula

C12H2Br4O3

Molecular Weight

513.76 g/mol

IUPAC Name

4,5,6,7-tetrabromobenzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C12H2Br4O3/c13-5-2-3-1-4-7(12(18)19-11(4)17)9(15)6(3)10(16)8(5)14/h1-2H

InChI Key

PLRDNMNVEPMOGB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C3=C1C(=O)OC3=O)Br)Br)Br)Br

Origin of Product

United States

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